molecular formula C38H49N9O5 B1672098 Ipamoréline CAS No. 170851-70-4

Ipamoréline

Numéro de catalogue: B1672098
Numéro CAS: 170851-70-4
Poids moléculaire: 711.9 g/mol
Clé InChI: NEHWBYHLYZGBNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’ipamoréline est un pentapeptide synthétique qui agit comme un agoniste sélectif du récepteur de la ghréline/de la sécrétagogue de l’hormone de croissance. Elle est connue pour sa capacité à stimuler la libération de l’hormone de croissance par l’hypophyse sans affecter de manière significative d’autres hormones telles que le cortisol .

Applications De Recherche Scientifique

Growth Hormone Secretion

Ipamorelin has been shown to effectively increase growth hormone levels in various animal models. Studies indicate that it can elevate growth hormone levels by three to thirteen times higher than baseline levels in mice . This potent effect on growth hormone secretion allows researchers to investigate its implications for growth disorders and metabolic syndromes.

StudyModelDoseGrowth Hormone Increase
Rats80 nmol/kgComparable to GHRP-6
Female Rats0-450 μg/dayDose-dependent increase in longitudinal bone growth

Tissue Regeneration and Repair

Research suggests that Ipamorelin may play a significant role in cellular regeneration and tissue repair. By stimulating growth hormone release, it influences the proliferation of satellite cells responsible for muscle repair and collagen synthesis, which is vital for connective tissues . This property positions Ipamorelin as a potential candidate for studies focused on wound healing and muscular tissue growth.

Metabolic Research

Ipamorelin's ability to influence lipid mobilization and glucose metabolism has garnered attention in metabolic research. Studies indicate that it may alter lipid profiles and enhance energy homeostasis without adversely affecting insulin sensitivity . This makes it an interesting compound for exploring mechanisms underlying obesity and metabolic syndromes.

ApplicationEffect
Lipid MobilizationEnhanced fatty acid utilization
Glucose MetabolismPotential improvement in insulin sensitivity

Bone Health

In studies involving young adult female rats, treatment with Ipamorelin resulted in increased bone mineral content as measured by dual-energy X-ray absorptiometry (DXA). Although volumetric bone mineral density remained unchanged, the increase in bone mass indicates potential applications for treating conditions like osteoporosis .

Measurement MethodResult
DXAIncreased total bone mineral content
pQCTIncreased cortical bone mass

Case Studies

Several case studies have illustrated the efficacy of Ipamorelin in various applications:

  • Case Study 1 : A study on adult female rats demonstrated that Ipamorelin treatment led to significant increases in body weight and tibial bone mineral content over 12 weeks .
  • Case Study 2 : Research involving combined administration of Tesamorelin and Ipamorelin indicated synergistic effects on lipid metabolism and glucose homeostasis, suggesting broader implications for weight management strategies .

Méthodes De Préparation

L’ipamoréline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés utilisés dans la synthèse de l’this compound comprennent l’Aib (acide α-aminoisobutyrique), la His (histidine), la D-2-Nal (D-2-naphtylalanine), la D-Phe (D-phénylalanine) et la Lys (lysine) . Le produit final est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

L’ipamoréline subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction peut se produire au niveau du résidu histidine, conduisant à la formation d’oxo-histidine.

    Réduction : Les réactions de réduction sont moins fréquentes pour l’this compound, mais peuvent impliquer la réduction des ponts disulfures s’ils sont présents.

    Substitution : Des réactions de substitution peuvent se produire au niveau des chaînes latérales des acides aminés, en particulier au niveau du résidu lysine. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène et des agents réducteurs tels que le dithiothréitol (DTT).

Applications de la recherche scientifique

Activité Biologique

Ipamorelin is a synthetic pentapeptide, specifically a growth hormone secretagogue (GHS), that has garnered attention for its ability to stimulate the release of growth hormone (GH) selectively and effectively. Its structure is denoted as Aib-His-D-2-Nal-D-Phe-Lys-NH2, and it is recognized as a potent agent in both in vitro and in vivo settings. The compound was developed through a chemistry program aimed at creating GHSs that lack certain dipeptides found in earlier peptides like GHRP-1, resulting in a unique profile that emphasizes GH release without significantly affecting other hormones such as cortisol or prolactin .

Ipamorelin acts primarily through the ghrelin receptor (GHS-R), which is predominantly located in the hypothalamus and pituitary gland. It exhibits a high selectivity for stimulating GH release compared to other hormones, making it particularly interesting for therapeutic applications. Unlike other GHSs, Ipamorelin does not induce significant increases in ACTH or cortisol levels, even at doses far exceeding those required for GH release . This selectivity suggests a potential for fewer side effects related to adrenal activation.

Comparative Potency

In studies comparing Ipamorelin with other GHSs, it has shown comparable efficacy to GHRP-6 while demonstrating a lower systemic clearance rate. For instance, in pentobarbital-anesthetized rats, the effective dose (ED50) for Ipamorelin was found to be 80 nmol/kg with an Emax of 1545 ng GH/ml plasma, closely matching the performance of GHRP-6 .

In Vivo Studies

Weight Gain and GH Release
Chronic administration of Ipamorelin has been shown to stimulate body weight gain and enhance GH release in various animal models. In a study involving young female rats treated daily with Ipamorelin for 21 days, significant increases in body weight were observed compared to control groups. The study also noted that basal GH release was higher in the Ipamorelin-treated group than in controls, indicating its effectiveness in promoting GH secretion without leading to desensitization of the GH response .

Bone Growth Effects
Ipamorelin has also been investigated for its effects on longitudinal bone growth. In adult female rats receiving subcutaneous injections over 15 days, results indicated a dose-dependent increase in bone growth rate (LGR) alongside weight gain. Notably, LGR increased from 42 microm/day in control groups to 52 microm/day in those treated with the highest dose of Ipamorelin (450 µg/day) .

Summary of Key Findings

Study Parameter Ipamorelin GHRP-6 GHRH
ED50 (nmol/kg) 80115Not specified
Emax (ng GH/ml) 15451167Not applicable
Weight Gain Increase (%) SignificantSignificantModerate
Effect on ACTH/Cortisol No significant changeIncreasedIncreased
Bone Growth Rate Increase Dose-dependentNot specifiedNot specified

Clinical Implications

The unique profile of Ipamorelin makes it a candidate for clinical applications where selective GH stimulation is desired without unwanted hormonal side effects. Potential areas for research include:

  • Growth Hormone Deficiency: Investigating its use in children with growth retardation.
  • Muscle Wasting Disorders: Evaluating efficacy in conditions leading to muscle loss.
  • Postoperative Recovery: Exploring benefits in enhancing recovery through improved metabolic profiles.

Case Studies

In clinical settings, preliminary studies have shown that Ipamorelin can be well-tolerated among patients undergoing surgery, with no significant adverse effects reported compared to placebo treatments . A double-blind study involving postoperative ileus patients demonstrated that while Ipamorelin was well tolerated, it did not significantly outperform placebo concerning recovery metrics .

Propriétés

Numéro CAS

170851-70-4

Formule moléculaire

C38H49N9O5

Poids moléculaire

711.9 g/mol

Nom IUPAC

6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)

Clé InChI

NEHWBYHLYZGBNO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

SMILES isomérique

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N

SMILES canonique

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N

Apparence

Solid powder

Densité

1.3±0.1 g/cm3

Key on ui other cas no.

170851-70-4

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

XXXFK

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Ipamorelin;  NNC-26-0161;  NNC 26-0161;  NNC26-0161;  NNC-260161;  NNC 260161;  NNC260161.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ipamorelin
Reactant of Route 2
Ipamorelin
Reactant of Route 3
Ipamorelin
Reactant of Route 4
Ipamorelin
Reactant of Route 5
Ipamorelin
Reactant of Route 6
Ipamorelin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.